molecular formula C15H19N3O2S B13963256 (R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13963256
M. Wt: 305.4 g/mol
InChI Key: MHUBHRNNTDDAAS-GFCCVEGCSA-N
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Description

The compound “(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a pyridine ring substituted with a cyano group at the 3-position and a sulfur-linked pyrrolidine scaffold. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes. Its molecular formula is C₁₅H₁₉N₃O₂S, with a molar mass of 305.4 g/mol (inferred from its (S)-enantiomer in ).

This compound is structurally significant in medicinal chemistry, particularly as a precursor for small-molecule inhibitors targeting protein-protein interactions (e.g., MDM2-p53 antagonists, as seen in ). The pyridine core and sulfanyl linker enable diverse binding modes, while the stereochemistry at the pyrrolidine’s 3-position (R-configuration) may critically influence target selectivity .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(3-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-8-6-12(10-18)21-13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3/t12-/m1/s1

InChI Key

MHUBHRNNTDDAAS-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=C(C=CC=N2)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=C(C=CC=N2)C#N

Origin of Product

United States

Biological Activity

(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
IUPAC Name: (R)-3-(3-cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Canonical SMILES: CC(C)(C)OC(=O)[C@H]1CC(N1)S=C2C=CN=C2C#N

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine core followed by the introduction of the cyano and sulfanyl groups. A common method includes:

  • Formation of Pyrrolidine: Starting from commercially available precursors, a pyrrolidine ring can be synthesized using cyclization reactions.
  • Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution or cyanation reactions.
  • Sulfanylation: The sulfanyl group is added through a reaction with thiol compounds.

The biological activity of (R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy. It has been shown to inhibit specific protein kinases involved in cell proliferation and survival pathways.

Pharmacological Effects

Recent studies have indicated that this compound exhibits:

  • Antitumor Activity: In vitro assays demonstrated significant inhibition of cancer cell growth, particularly in models of non-small cell lung cancer (NSCLC) and renal cell carcinoma. The compound's mechanism appears to involve the inhibition of the c-Met pathway, which is crucial for tumor growth and metastasis .
  • Neuroprotective Effects: The compound has also shown potential neuroprotective properties by modulating pathways related to oxidative stress and inflammation, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

StudyFindings
In Vitro Study on NSCLC Showed IC50 values in the low micromolar range, indicating potent antitumor activity against NSCLC cell lines .
Neuroprotection in Animal Models Demonstrated reduced markers of oxidative stress and inflammation in models of neurodegeneration .
Mechanistic Studies Identified as a selective inhibitor of c-Met, with implications for targeted cancer therapies .

Research Findings

Research has focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in substituents on the pyrrolidine and pyridine rings have been explored to optimize potency and selectivity against various targets.

Key Findings:

  • Binding Affinity: Modifications that enhance binding affinity to c-Met have been identified, increasing the therapeutic potential against cancers dependent on this pathway .
  • Toxicology Assessments: Preliminary toxicology studies suggest a favorable safety profile at therapeutic doses, but further studies are needed to establish long-term effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Heterocyclic Core Key Substituents Molecular Weight (g/mol) Functional Implications
(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyridine 3-Cyano, sulfanyl linker (R) 305.4 High potential for MDM2-p53 inhibition; cyano group enhances dipole interactions .
(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylate tert-butyl ester (1354000-65-9) Pyrimidine 4-Chloro, 5-methyl, sulfanyl linker (R) 329.85 Chloro and methyl groups increase lipophilicity (LogP↑); pyrimidine may alter H-bonding vs. pyridine.
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylate tert-butyl ester (406235-16-3) Dihydropyridine Methoxycarbonyl-phenyl 317.38 Phenyl group enables π-π stacking; ester moiety may reduce metabolic stability.
(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine 2-Aminoethyl, benzyl ester (R) ~310 (estimated) Aminoethyl group introduces hydrophilicity and H-bond donors; benzyl ester less stable than tert-butyl.
(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylate tert-butyl ester (1353998-25-0) Thiophene 3-Methyl-thiophene carbonyl, amide linker (R) ~335 (estimated) Thiophene’s aromaticity differs from pyridine; amide linker reduces flexibility vs. sulfanyl.
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylate tert-butyl ester Pyridine 3-Cyano, sulfanyl linker (S) 305.4 S-enantiomer may exhibit divergent binding affinity due to stereochemical mismatch with targets.

Key Observations

Heterocyclic Core Modifications: Pyridine vs. Pyrimidine ( vs. The chloro and methyl substituents in the pyrimidine analog increase steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility . Thiophene vs. The carbonyl group in the thiophene analog introduces rigidity, possibly limiting conformational adaptability during binding .

Substituent Effects: Cyano Group: The 3-cyano substituent on pyridine (target compound) acts as a strong electron-withdrawing group, polarizing the ring and facilitating dipole-dipole interactions with target proteins .

Stereochemical Considerations :

  • The R-configuration in the target compound vs. the S-enantiomer () highlights the critical role of chirality in biological activity. Enantiomers can exhibit orders-of-magnitude differences in potency due to mismatched stereochemistry with chiral binding sites (e.g., MDM2’s L-shaped pocket) .

Linker and Functional Group Variations: Sulfanyl vs. Benzyl vs. tert-Butyl Esters: Benzyl esters () are more susceptible to enzymatic hydrolysis than tert-butyl esters, impacting in vivo stability .

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